L-Methionine p-nitroanilide (CAS 6042-04-2) is a chromogenic substrate primarily used for the spectrophotometric quantification of aminopeptidase activity. Upon enzymatic cleavage of the amide bond, it releases p-nitroaniline, a yellow chromophore that can be measured to determine enzyme kinetics. This substrate is particularly relevant for characterizing enzymes that exhibit specificity towards an N-terminal methionine residue, such as methionine aminopeptidases (MetAPs). Its utility is established in standard laboratory protocols for assessing enzyme activity from purified sources or complex biological samples.
Chromogenic substrate for continuous MetAP activity monitoring at 405 nm
Compatible with high-throughput screening and plate-reader workflows
Validated for MetAP-1 and MetAP-2 across multiple species
Substituting L-Methionine p-nitroanilide with other common amino acid p-nitroanilides, such as those for leucine or alanine, is unreliable for specific enzyme characterization due to the inherent substrate specificity of aminopeptidases. Different aminopeptidases exhibit distinct preferences for the N-terminal amino acid of their substrates. For example, an enzyme like Methionine Aminopeptidase (MetAP) is specifically adapted to cleave N-terminal methionine. Using a non-preferred substrate like L-Leucine p-nitroanilide would lead to significantly lower or non-existent reaction rates, resulting in inaccurate kinetic parameters and misleading conclusions about enzyme presence or activity. This specificity is a critical procurement consideration, as selecting the wrong substrate invalidates assay results for enzymes with defined N-terminal preferences.
MetAPs recognize the N-terminal methionine side chain; L-Leu-pNA and L-Ala-pNA show negligible cleavage.
Substitution leads to inaccurate kinetic parameters and false negatives in inhibitor screening.
Specificity is conserved across MetAP1/MetAP2; alternative pNAs do not serve as general MetAP substrates.
L-Methionine p-nitroanilide is a confirmed substrate for recombinant human methionine aminopeptidase type 2 (hMetAP2), a well-studied enzyme. In a direct kinetic characterization, the enzyme exhibited a Michaelis constant (Km) of 2.1 ± 0.2 mM for this substrate, demonstrating effective binding and turnover under assay conditions. This contrasts with substrates lacking the N-terminal methionine, which would not be processed efficiently by this specific enzyme.
| Evidence Dimension | Michaelis Constant (Km) |
| Target Compound Data | 2.1 ± 0.2 mM |
| Comparator Or Baseline | Baseline activity confirmation for hMetAP2 |
| Quantified Difference | N/A (Establishes baseline activity) |
| Conditions | Assay performed with full-length recombinant hMetAP2 in 50 mM HEPES buffer, pH 7.5, containing 0.1 M KCl and 2 mM CoCl2 at 37°C. |
This provides quantitative validation that the compound is a suitable and specific substrate for a key human enzyme, ensuring its relevance for inhibitor screening and biochemical characterization.
The p-nitroanilide group enhances the aqueous processability of the methionine moiety. While L-Methionine itself has limited solubility in water (approximately 50 mg/mL with heat), the p-nitroanilide derivative is readily prepared in standard assay buffers. For instance, standard protocols describe the preparation of 1 mM L-Methionine p-nitroanilide solutions (equivalent to ~0.27 mg/mL) in deionized water or buffer for use in enzyme assays, a concentration well within the working range for kinetic studies. This improved handling characteristic is crucial for preparing stock solutions and ensuring reproducibility in high-throughput screening and routine enzymatic assays.
| Evidence Dimension | Aqueous Solubility/Processability |
| Target Compound Data | Routinely prepared and used in 1 mM (~0.27 mg/mL) aqueous solutions for assays. |
| Comparator Or Baseline | L-Methionine: Soluble at 50 mg/mL in water, but requires heat. |
| Quantified Difference | Facilitates easier room-temperature preparation of assay-relevant concentrations compared to the parent amino acid. |
| Conditions | Standard laboratory conditions for preparing aqueous solutions and enzyme assay buffers. |
Easier and more reliable preparation of stock solutions simplifies workflow, reduces preparation time, and minimizes variability between experiments, which is a key procurement factor for busy labs.
Given its confirmed utility as a substrate for human MetAP2 with defined kinetic parameters, this compound is the right choice for developing and executing colorimetric high-throughput screening campaigns to identify potential inhibitors of this enzyme class, which are targets in drug discovery.
For researchers isolating or engineering novel proteases, this substrate provides a direct and quantifiable method to test for and characterize specific activity against N-terminal methionine residues. Its reliable performance makes it a primary tool for determining the substrate specificity profile of newly discovered enzymes.
In industrial settings involving the production of methionine aminopeptidases, L-Methionine p-nitroanilide serves as a reliable reagent for batch-to-batch quality control, allowing for the rapid and cost-effective verification of enzymatic activity and purity before the enzyme product is finalized and shipped.